Home > Products > Screening Compounds P26006 > Carvedilol Glucuronide
Carvedilol Glucuronide - 114869-83-9

Carvedilol Glucuronide

Catalog Number: EVT-1477713
CAS Number: 114869-83-9
Molecular Formula: C30H34N2O10
Molecular Weight: 582.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Carvedilol glucuronide is a major metabolite of carvedilol, a drug used to treat hypertension and heart failure. [] It is formed through the glucuronidation of carvedilol, a process where glucuronic acid is added to the carvedilol molecule, primarily in the liver. [, ] This conjugation process enhances the water solubility of carvedilol, facilitating its elimination from the body. [] Carvedilol glucuronide is primarily utilized in scientific research to understand the metabolism of carvedilol and investigate potential drug interactions. [, ] It is not inherently pharmacologically active like its parent compound.

Carvedilol

Compound Description: Carvedilol ((+/-)-1-carbazol-4-yloxy)-3-[[2-(o-methoxyphenoxy)ethyl]amino]-2-propanol) is a non-selective beta-blocker and vasodilator used to treat hypertension, heart failure, and angina. [] It exhibits stereoselective metabolism, with the R(+)-enantiomer having approximately twice the bioavailability of the S(-) form. [] Carvedilol undergoes extensive hepatic metabolism, primarily through glucuronidation. []

Relevance: Carvedilol is the parent compound of Carvedilol Glucuronide. Carvedilol is metabolized into Carvedilol Glucuronide primarily by UDP-glucuronosyltransferase (UGT) enzymes, namely UGT1A1, UGT2B4, and UGT2B7, in the liver. [] This metabolic process significantly impacts the pharmacokinetics and bioavailability of Carvedilol. [, ]

Desmethyl Carvedilol

Compound Description: Desmethyl Carvedilol is a metabolite of Carvedilol, formed through demethylation. [] It exhibits minor β-blocking activity compared to Carvedilol. []

Relevance: Desmethyl Carvedilol is a structurally-related metabolite of Carvedilol. Although it possesses some pharmacological activity, its potency is significantly lower than Carvedilol. [] Studies have shown that the plasma concentration of Desmethyl Carvedilol is significantly lower than both Carvedilol and Carvedilol Glucuronide. []

Carvedilol Glucuronide M1

Compound Description: Carvedilol Glucuronide M1 is one of the two glucuronide conjugates of Carvedilol. [] It is formed primarily by the UGT2B7 enzyme. []

Relevance: Carvedilol Glucuronide M1 is a phase II metabolite of Carvedilol, representing a significant portion of the drug's elimination pathway. [, ] Certain drugs like Felodipine, Lacidipine, Nitrendipine, Simvastatin, and Lovastatin can inhibit the formation of Carvedilol Glucuronide M1, potentially affecting Carvedilol's pharmacokinetics. []

Carvedilol Glucuronide M2

Compound Description: Carvedilol Glucuronide M2 is another glucuronide conjugate of Carvedilol. [] It is formed by both UGT1A1 and UGT2B4 enzymes. []

Relevance: Similar to Carvedilol Glucuronide M1, Carvedilol Glucuronide M2 represents a significant route of Carvedilol elimination. [, ] Its formation can also be inhibited by drugs like Felodipine, Lacidipine, Nitrendipine, Simvastatin, and Lovastatin, which might lead to drug interactions. []

Lacidipine

Compound Description: Lacidipine is a dihydropyridine calcium channel blocker used to treat hypertension. []

Relevance: In vitro studies demonstrate that Lacidipine exhibits the strongest inhibitory effect on Carvedilol glucuronidation, particularly the formation of Carvedilol Glucuronide M1, among the tested drugs. [] This interaction highlights a potential risk of altered Carvedilol pharmacokinetics when co-administered with Lacidipine.

Felodipine

Compound Description: Felodipine is another dihydropyridine calcium channel blocker used for hypertension treatment. []

Relevance: Similar to Lacidipine, Felodipine has been shown to inhibit the glucuronidation of Carvedilol in vitro, although its inhibitory effect is weaker than Lacidipine. [] This finding suggests a potential for drug interaction between Felodipine and Carvedilol.

Nitrendipine

Compound Description: Nitrendipine is a dihydropyridine calcium channel blocker prescribed for hypertension and angina. []

Relevance: Nitrendipine, like other dihydropyridine calcium channel blockers, exhibits inhibitory effects on the glucuronidation of Carvedilol in vitro. [] This suggests a potential for interaction and altered Carvedilol metabolism when these drugs are co-administered.

Simvastatin

Compound Description: Simvastatin is a statin medication used to lower cholesterol levels in the blood. []

Relevance: Simvastatin has shown an inhibitory effect on the in vitro glucuronidation of Carvedilol. [] Although the clinical significance of this interaction needs further investigation, it highlights a possible influence on Carvedilol pharmacokinetics.

Lovastatin

Compound Description: Lovastatin is another statin medication used to reduce cholesterol levels. []

Relevance: Lovastatin, similar to Simvastatin, can inhibit the glucuronidation of Carvedilol in vitro. [] This potential for interaction underscores the importance of considering potential metabolic interactions when prescribing Carvedilol with other drugs.

Overview

Carvedilol Glucuronide is a significant metabolite of Carvedilol, a medication primarily used to treat hypertension and heart failure. This compound is formed through the process of glucuronidation, which enhances the solubility and excretion of Carvedilol. The metabolic pathway involves the enzyme uridine 5’-diphospho-glucuronosyltransferase, which facilitates the conjugation of glucuronic acid to Carvedilol, making it more hydrophilic and aiding in its elimination from the body .

Source

Carvedilol Glucuronide is synthesized endogenously in the liver during the metabolism of Carvedilol. The primary source for its formation is the action of various UDP-glucuronosyltransferase enzymes, particularly UGT2B7, which plays a crucial role in the glucuronidation of Carvedilol .

Classification

Carvedilol Glucuronide is classified as a phase II metabolic product. It belongs to the category of glucuronides, which are compounds formed by the conjugation of glucuronic acid with various substrates. This classification is essential for understanding its role in drug metabolism and pharmacokinetics .

Synthesis Analysis

Methods

The synthesis of Carvedilol Glucuronide typically involves enzymatic reactions where Carvedilol is incubated with uridine diphosphate glucuronic acid as a cofactor. The reaction is catalyzed by UDP-glucuronosyltransferase enzymes, which are abundant in liver microsomes. This enzymatic process can be optimized for industrial production using recombinant human UDP-glucuronosyltransferases expressed in insect cell microsomes to achieve high yield and purity .

Technical Details

The reaction conditions for synthesizing Carvedilol Glucuronide include maintaining an appropriate pH and temperature to ensure optimal enzyme activity. Typically, the reaction is conducted at physiological pH (around 7.4) and at temperatures conducive to enzyme stability (usually around 37°C). Monitoring the reaction can be done using liquid chromatography-mass spectrometry techniques to confirm product formation and purity .

Molecular Structure Analysis

Structure

Carvedilol Glucuronide has a complex molecular structure characterized by its glucuronic acid moiety attached to the Carvedilol molecule. Its chemical formula is C30H34N2O10C_{30}H_{34}N_{2}O_{10} with a molecular weight of approximately 582.6 g/mol . The structural representation highlights the functional groups involved in glucuronidation.

Data

The compound's structure can be represented as follows:

Carvedilol Glucuronide C30H34N2O10\text{Carvedilol Glucuronide }C_{30}H_{34}N_{2}O_{10}

This structural formula indicates that it contains multiple hydroxyl groups, which are crucial for its solubility and interaction with biological systems.

Chemical Reactions Analysis

Reactions

Carvedilol Glucuronide primarily undergoes hydrolysis and acyl migration reactions. Hydrolysis can occur under both acidic and basic conditions, resulting in the release of Carvedilol and glucuronic acid. Acyl migration can occur in aqueous buffers at pH levels greater than 6.5, leading to various positional isomers of the glucuronide .

Technical Details

  • Hydrolysis Conditions: Acidic or basic environments can facilitate hydrolysis.
  • Acyl Migration Conditions: Requires an aqueous buffer at pH 6.5 or higher.
  • Major Products: Hydrolysis yields Carvedilol and glucuronic acid, while acyl migration produces positional isomers.
Mechanism of Action

The mechanism by which Carvedilol Glucuronide exerts its effects involves its interaction with specific biomolecules within cellular pathways. The compound binds to UDP-glucuronosyltransferases, promoting its conversion from Carvedilol through glucuronidation. This process increases the solubility of Carvedilol, facilitating its excretion via bile and urine .

Process Data

  • Enzymatic Interaction: Carvedilol Glucuronide enhances substrate solubility through conjugation.
  • Cellular Impact: Influences gene expression and metabolic pathways related to drug metabolism.
Physical and Chemical Properties Analysis

Physical Properties

Carvedilol Glucuronide is typically a white to off-white solid with high solubility in polar solvents due to its glucuronic acid component. Its melting point and boiling point data are essential for understanding its stability under various conditions.

Chemical Properties

  • Solubility: Highly soluble in water due to glucuronic acid.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of hydroxyl groups.
Applications

Carvedilol Glucuronide has several scientific applications:

  • Pharmacokinetics Research: Used to study drug metabolism pathways and understand how drugs like Carvedilol are processed in the body.
  • Drug Development: Serves as a model compound for developing new beta-blockers and related cardiovascular medications.
  • Biochemical Studies: Investigated for its role in cellular signaling pathways and gene expression modulation related to drug metabolism .
Metabolic Pathways and Biotransformation Mechanisms

Enzymatic Basis of Carvedilol Glucuronidation

Carvedilol undergoes extensive Phase II metabolism primarily via glucuronidation, catalyzed by specific uridine 5′-diphosphate (UDP)-glucuronosyltransferase (UGT) enzymes. Three hepatic UGT isoforms—UGT1A1, UGT2B4, and UGT2B7—are principally responsible for this biotransformation. These enzymes generate two distinct glucuronide conjugates, designated G1 and G2, through the covalent linkage of glucuronic acid to carvedilol’s aromatic hydroxyl groups [1] [4].

Table 1: Enzyme Kinetics of Carvedilol Glucuronidation

Enzyme SourceGlucuronideKm (µM)Vmax (pmol/min/mg)Catalytic Efficiency (Vmax/Km)
Human Liver MicrosomesG126.61063.98
Human Liver MicrosomesG246.044.50.97
UGT1A1G255.17.880.14
UGT2B4G1 + G222.1–37.33.33–5.120.15–0.23
UGT2B7G124.86.410.26

Isoform-Specific Catalytic Roles: UGT2B4 exhibits the broadest substrate acceptance, forming both G1 and G2 glucuronides. In contrast, UGT1A1 exclusively generates G2, while UGT2B7 is specific to G1 formation [1] [4]. The Km values across isoforms (22.1–55.1 µM) align closely with those of human liver microsomes (26.6–46.0 µM), indicating physiological relevance. However, catalytic efficiency (Vmax/Km) varies significantly: UGT2B4 demonstrates higher efficiency for G2 formation than UGT1A1, while UGT2B7 and UGT2B4 show comparable efficiency for G1 [1].

Stereoselective Glucuronidation Dynamics in Hepatic vs. Intestinal Microsomes

Carvedilol is administered as a racemic mixture (1:1 ratio of R(+)- and S(−)-enantiomers), and its glucuronidation displays marked stereoselectivity that differs between hepatic and intestinal tissues.

Hepatic Metabolism Dynamics

In human liver microsomes, S(−)-carvedilol glucuronidation predominates at substrate concentrations ≤100 µM, evidenced by higher intrinsic clearance (CLint) values. This preference reverses at concentrations ≥200 µM due to substrate inhibition kinetics. Enzyme kinetics follow:

  • Michaelis-Menten kinetics at low concentrations (1–100 µM)
  • Substrate inhibition models at higher concentrations (200–1,000 µM) [2] [6].

Table 2: Stereoselectivity in Human Tissue Microsomes

Tissue SourceSubstrate Conc. (µM)Preferred EnantiomerKey Kinetic Features
Liver≤100S(−)-carvedilolHigher CLint for S-enantiomer
Liver≥200R(+)-carvedilolSubstrate inhibition dominates
Intestine≤100S(−)-carvedilolModerate S-preference
Intestine≥200R(+)-carvedilolStrong R-preference; no inhibition

Intestinal Metabolism Dynamics

Human intestinal microsomes exhibit opposite stereoselectivity compared to hepatic tissues. At concentrations ≥200 µM, intestinal metabolism favors R(+)-carvedilol, with no observed substrate inhibition. This divergence arises from:

  • Distinct UGT isoform expression: Higher UGT1A8/1A10 in intestine vs. hepatic UGT2B4/2B7 [2] [6].
  • Mutual enantiomer inhibition: R(+)-carvedilol glucuronidation is strongly inhibited by S(−)-carvedilol in liver microsomes (where UGT2B7 metabolizes S-enantiomers). Intestinal glucuronidation lacks this inhibition [6].

Tissue-Specific Metabolic Variations in Glucuronide Formation

The spatial distribution of UGT isoforms across organs drives significant variations in carvedilol glucuronidation capacity and regioselectivity.

Hepatic vs. Extrahepatic Contributions

  • Liver: Primary site of glucuronidation, accounting for >80% of systemic clearance. Dominated by UGT2B4 (dual G1/G2 formation), UGT2B7 (G1-specific), and UGT1A1 (G2-specific) [1] [4].
  • Intestine: Contributes to first-pass metabolism. Expresses UGT1A8/1A10, which preferentially glucuronidate R(+)-carvedilol at high concentrations. Lacks UGT2B4/2B7, reducing G1 formation capacity [2] [6].
  • Kidney/Lung: Minimal involvement; UGT1A9 and UGT2B17 show negligible activity [4].

Table 3: Tissue-Specific UGT Isoform Expression and Function

TissueMajor Expressed UGTsCarvedilol Glucuronide ProfileFunctional Impact
LiverUGT1A1, UGT2B4, UGT2B7G1 + G2; S-enantiomer preferenceSystemic clearance; plasma G1:G2 ≈ 2.4:1
IntestineUGT1A8, UGT1A10Predominantly G2; R-enantiomer preference at high [S]First-pass metabolism; alters oral bioavailability
KidneyUGT1A9, UGT2B17Negligible activityNo significant contribution

Genetic and Physiological Modulators

  • CYP2D6 Polymorphism: While primarily affecting oxidative metabolism, CYP2D6 poor metabolizers show 2–3-fold higher plasma R(+)-carvedilol. This indirectly shifts substrate availability toward glucuronidation pathways [5].
  • Hepatic Impairment: Cirrhosis reduces UGT activity, increasing carvedilol AUC 4–7-fold. UGT2B7 is particularly vulnerable to functional decline in liver disease [3] [4].
  • Drug Interactions: Inhibitors of UGT1A1 (e.g., atazanavir) or UGT2B7 (e.g., fluconazole) may alter carvedilol glucuronidation kinetics [1] [6].

Properties

CAS Number

114869-83-9

Product Name

Carvedilol Glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-6-[1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C30H34N2O10

Molecular Weight

582.6 g/mol

InChI

InChI=1S/C30H34N2O10/c1-38-21-10-4-5-11-22(21)39-14-13-31-15-17(41-30-27(35)25(33)26(34)28(42-30)29(36)37)16-40-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32-20/h2-12,17,25-28,30-35H,13-16H2,1H3,(H,36,37)/t17?,25-,26-,27+,28-,30+/m0/s1

InChI Key

PUVQFGCELBOSRN-VKTJNCFWSA-N

SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)OC5C(C(C(C(O5)C(=O)O)O)O)O

Synonyms

2-(9H-Carbazol-4-yloxy)-1-[[[2-(2-methoxyphenoxy)ethyl]amino]methyl]ethyl β-D-Glucopyranosiduronic Acid; Carvedilol Glucuronide;

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)OC5C(C(C(C(O5)C(=O)O)O)O)O

Isomeric SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.